molecular formula C21H16N2O5 B3607277 7-methyl-1-(4-methylphenoxy)-3-nitrodibenzo[b,f][1,4]oxazepin-11(10H)-one

7-methyl-1-(4-methylphenoxy)-3-nitrodibenzo[b,f][1,4]oxazepin-11(10H)-one

Cat. No.: B3607277
M. Wt: 376.4 g/mol
InChI Key: PGHQEOQDONAMFA-UHFFFAOYSA-N
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Description

Dibenzo[b,f][1,4]oxazepin-11(10H)-one is a type of heterocyclic compound. Heterocycles are ring structures that contain at least two different elements as members of its rings . The dibenzo[b,f][1,4]oxazepin-11(10H)-one structure is a part of a larger class of compounds known as dibenzoxazepines .


Synthesis Analysis

The synthesis of dibenzoxazepinamines and similar compounds has been studied . A base-promoted protocol for the synthesis of these compounds has been developed, starting from commercially available 2-fluorobenzonitriles, 2-aminophenols, and 2-aminoethanol .


Molecular Structure Analysis

The molecular structure of dibenzo[b,f][1,4]oxazepin-11(10H)-one compounds is characterized by a fused ring system containing two benzene rings and one seven-membered ring with an oxygen and a nitrogen atom .


Physical and Chemical Properties Analysis

The physical and chemical properties of a specific dibenzo[b,f][1,4]oxazepin-11(10H)-one compound would depend on its specific structure, including the presence and position of any substituent groups .

Mechanism of Action

The mechanism of action of a specific dibenzo[b,f][1,4]oxazepin-11(10H)-one compound would depend on its intended use, such as whether it’s designed to be a pharmaceutical, a catalyst, a dye, etc. Unfortunately, without specific information, it’s difficult to predict the mechanism of action .

Safety and Hazards

The safety and hazards associated with a specific dibenzo[b,f][1,4]oxazepin-11(10H)-one compound would depend on its specific structure and use. It’s important to refer to the Material Safety Data Sheet (MSDS) for specific compounds .

Future Directions

The future directions in the research and application of dibenzo[b,f][1,4]oxazepin-11(10H)-one compounds would depend on the outcomes of current research and the needs of the fields in which these compounds are used .

Properties

IUPAC Name

2-methyl-7-(4-methylphenoxy)-9-nitro-5H-benzo[b][1,4]benzoxazepin-6-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H16N2O5/c1-12-3-6-15(7-4-12)27-18-10-14(23(25)26)11-19-20(18)21(24)22-16-8-5-13(2)9-17(16)28-19/h3-11H,1-2H3,(H,22,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PGHQEOQDONAMFA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)OC2=CC(=CC3=C2C(=O)NC4=C(O3)C=C(C=C4)C)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H16N2O5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

376.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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7-methyl-1-(4-methylphenoxy)-3-nitrodibenzo[b,f][1,4]oxazepin-11(10H)-one
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7-methyl-1-(4-methylphenoxy)-3-nitrodibenzo[b,f][1,4]oxazepin-11(10H)-one
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7-methyl-1-(4-methylphenoxy)-3-nitrodibenzo[b,f][1,4]oxazepin-11(10H)-one
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7-methyl-1-(4-methylphenoxy)-3-nitrodibenzo[b,f][1,4]oxazepin-11(10H)-one
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7-methyl-1-(4-methylphenoxy)-3-nitrodibenzo[b,f][1,4]oxazepin-11(10H)-one
Reactant of Route 6
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7-methyl-1-(4-methylphenoxy)-3-nitrodibenzo[b,f][1,4]oxazepin-11(10H)-one

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